Cas no 901-44-0 (Bisphenol A Bis(2-hydroxyethyl) Ether)

Bisphenol A Bis(2-hydroxyethyl) Ether structure
901-44-0 structure
Product Name:Bisphenol A Bis(2-hydroxyethyl) Ether
N.o CAS:901-44-0
MF:C19H24O4
MW:316.391466140747
CID:804148
PubChem ID:61909
Update Time:2025-08-05

Bisphenol A Bis(2-hydroxyethyl) Ether Propriedades químicas e físicas

Nomes e Identificadores

    • Ethanol,2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
    • Ethanol, 2,2'-[isopropylidenebis(p-phenyleneoxy)]di-
    • 2,2'-[Isopropylidenebis(p-phenyleneoxy)]diethanol
    • 1,1'-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
    • 2,2-Bis(4-beta-hydroxyethoxyphenyl)propane
    • 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol] (ACI)
    • Ethanol, 2,2′-[isopropylidenebis(p-phenyleneoxy)]di- (6CI, 7CI, 8CI)
    • 1,1-Dimethylbis[4-(2-hydroxyethoxy)phenyl]methane
    • 1,1′-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
    • 1,4-Di-(β-hydroxyethyl)bisphenol A
    • 2,2-Bis(4-β-hydroxyethoxyphenyl)propane
    • 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane
    • 2,2-Bis[p-(2-hydroxyethoxy)phenyl]propane
    • 2,2-Bis[p-(β-hydroxyethoxy)phenyl]propane
    • 2,2′-[Isopropylidenebis(p-phenyleneoxy)]diethanol
    • 4,4′-Bis(hydroxyethoxy)diphenyldimethylmethane
    • 4,4′-Bis(hydroxyethyl)bisphenol A
    • AE 2
    • AE 2 (diol)
    • BA 2
    • BA 2 Glycol
    • Bisphenol A bis(2-hydroxyethyl) ether
    • Bisphenol A bis(β-hydroxyethyl) ether
    • Bisphenol A ethylene oxide adduct (1:2)
    • Bisphenol A-ethylene oxide 1:2 mol adduct
    • Bisphenol A-ethylene oxide adduct
    • BPE 20
    • BSA 20
    • Dianol 22
    • Diethoxy bisphenol A
    • Diethoxylated bisphenol A
    • Ethylene oxide-bisphenol A (2:1) adduct
    • Himer BPE 20
    • Koremul BSA 20
    • Newpol BPE 20
    • Newpol BPE 20T
    • NSC 60933
    • Simulsol BPLE
    • Bisphenol A Bis(2-hydroxyethyl) Ether
    • Inchi: 1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3
    • Chave InChI: UUAGPGQUHZVJBQ-UHFFFAOYSA-N
    • SMILES: OCCOC1C=CC(C(C)(C)C2C=CC(OCCO)=CC=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 316.16745924g/mol
  • Massa monoisotópica: 316.16745924g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 285
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 3.3
  • Superfície polar topológica: 58.9Ų

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.135
  • Ponto de Fusão: 112 ºC
  • Ponto de ebulição: 495 ºC
  • Ponto de Flash: 253 ºC
  • Solubilidade: 未确定

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Bisphenol A Bis(2-hydroxyethyl) Ether Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Sodium carbonate ;  20 min, 180 °C
1.2 Reagents: Urea Catalysts: Zinc oxide (ZnO) ;  2 h, 180 °C; 180 °C → rt
Referência
Novel chemical recycling of polycarbonate (PC) waste into bis-hydroxyalkyl ethers of bisphenol A for use as PU raw materials
Lin, Chao-Hsing; Lin, Hsing-Yo; Liao, Wei-Zhi; Dai, Shenghong A., Huaxue, 2007, 65(4), 367-376

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ;  rt → 140 °C; 5 h, 140 °C
Referência
Mechanically robust, creep-resistant, intrinsic antibacterial and reprocessable dynamic polyurethane networks based on azine moieties
Han, Jinshi; Zhou, Yawei; Bai, Guanghang; Wei, Wei; Liu, Xiaoya; et al, Materials Chemistry Frontiers, 2022, 6(4), 503-511

Método de produção 3

Condições de reacção
1.1 Reagents: Urea Catalysts: Sodium carbonate ,  Zinc oxide (ZnO) ;  rt → 120 °C; 120 °C → 190 °C; 4 - 6 h, 170 - 190 °C; 190 °C → 50 °C
Referência
One-pot alkoxylation of phenols with urea and 1,2-glycols
Lin, Hsing-Yo; Dai, Shenghong A., Journal of the Chinese Chemical Society (Taipei, 2010, 57(2), 167-173

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium iodide ;  1 h, 80 - 120 °C; 120 °C → 170 °C; 5 h, 170 °C
Referência
Synthesis and characterization of poly(ether carbonate)s by melt-phase interchange reactions of dihydroxy compounds with alkylene and arylene diphenyl dicarbonates containing ether groups
Al-Qalawi, Hussam R.; Sweileh, Bassam A.; Kailani, Mohammad H., Journal of Applied Polymer Science, 2012, 126(5), 1650-1663

Método de produção 5

Condições de reacção
1.1 Catalysts: Triphenylphosphine ,  Dibutyltin oxide ;  4 h, 180 °C
Referência
A nonphosgene process for bisphenol-A polycarbonate with ethylene units and characterization of the polymer
Xun, Hongdi; Wang, Xiaomei; Wang, Jiaxi, Gaofenzi Xuebao, 2010, (11), 1276-1282

Método de produção 6

Condições de reacção
1.1 8 h, 150 °C
Referência
Oligoesters on the basis of hydroxyethylated derivatives of 4,4'-(propan-2,2-diyl)diphenol
Paserb, M. A.; Bakirova, I. N., Russian Journal of General Chemistry, 2014, 84(6), 1091-1094

Método de produção 7

Condições de reacção
1.1 Catalysts: Potassium carbonate ;  1 h, 200 °C; 200 °C → 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, 100 °C; 100 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  25 °C
Referência
Chemical recycling of post-consumer compact discs towards novel polymers for powder coating applications
Gioia, Claudio; Vannini, Micaela; Celli, Annamaria; Colonna, Martino; Minesso, Alessandro, RSC Advances, 2016, 6(37), 31462-31469

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium phenoxide ;  rt → 250 °C; 250 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
Sustainable Polycarbonates from a Citric Acid-Based Rigid Diol and Recycled BPA-PC: From Synthesis to Properties
Pang, Chengcai; Jiang, Xueshuang; Yu, Yan; Liu, Xiaohan; Lian, Jingyan; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(12), 17059-17067

Método de produção 9

Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide ;  5 h, 150 °C
Referência
Synthesis and Characterization of Low Viscosity Dimethacrylic Resin Based on Isosorbide
Lukaszczyk, Jan; Janicki, Bartosz; Kozuch, Justyna; Wojdyla, Henryk, Journal of Applied Polymer Science, 2013, 130(4), 2514-2522

Método de produção 10

Condições de reacção
1.1 Catalysts: Sodium carbonate ;  2 h, 165 - 170 °C
Referência
Dynamic Enamine-one Bond Based Vitrimer via Amino-yne Click Reaction
Guo, Xinru; Gao, Fei ; Chen, Fengbiao; Zhong, Jiang ; Shen, Liang; et al, ACS Macro Letters, 2021, 10(10), 1186-1190

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 145 °C
Referência
Exploring thiol-yne based monomers as low cytotoxic building blocks for radical photopolymerization
Oesterreicher, Andreas; Ayalur-Karunakaran, Santhosh; Moser, Andreas; Mostegel, Florian H.; Edler, Matthias; et al, Journal of Polymer Science, 2016, 54(21), 3484-3494

Bisphenol A Bis(2-hydroxyethyl) Ether Raw materials

Bisphenol A Bis(2-hydroxyethyl) Ether Preparation Products

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